molecular formula C17H14N2O B3161950 (2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide CAS No. 874655-84-2

(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide

Cat. No. B3161950
CAS RN: 874655-84-2
M. Wt: 262.3 g/mol
InChI Key: GUURNUUYOORXRM-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide, also known as benzylidene malononitrile, is a chemical compound with a molecular formula of C17H12N2. It is widely used in scientific research for its various applications.

Scientific Research Applications

(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide has numerous applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis for the preparation of heterocyclic compounds.

Mechanism of Action

(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It also acts as a dienophile in Diels-Alder reactions. The compound has been shown to inhibit the activity of cysteine proteases, which are involved in various physiological processes.
Biochemical and Physiological Effects:
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide in lab experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds. However, one limitation is its toxicity. The compound can be harmful if ingested or inhaled, and appropriate safety measures must be taken when handling it.

Future Directions

There are several future directions for research on (2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of research is the development of more efficient and environmentally friendly synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on biological systems.
Conclusion:
In conclusion, (2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide is a versatile compound with numerous applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-12-16(11-14-7-3-1-4-8-14)17(20)19-13-15-9-5-2-6-10-15/h1-11H,13H2,(H,19,20)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUURNUUYOORXRM-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide
Reactant of Route 5
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.